5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide
Overview
Description
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H12ClN3O. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a chloro group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid and 6-methyl-2-aminopyridine.
Reduction: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl and alkoxy derivatives.
Scientific Research Applications
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-6-methylpyridine: Similar structure but lacks the benzamide moiety.
5-amino-2-chloro-3-methylpyridine: Similar structure but with a different substitution pattern on the pyridine ring
Uniqueness
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups, along with the benzamide moiety, allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-3-2-4-12(16-8)17-13(18)10-7-9(15)5-6-11(10)14/h2-7H,15H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHRTFZKLRKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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